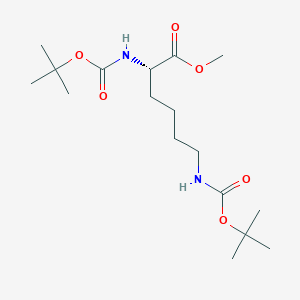Bis-N,n'-boc-L-lysine methyl ester
CAS No.: 2483-48-9
Cat. No.: VC5459764
Molecular Formula: C17H32N2O6
Molecular Weight: 360.451
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2483-48-9 |
|---|---|
| Molecular Formula | C17H32N2O6 |
| Molecular Weight | 360.451 |
| IUPAC Name | methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Standard InChI | InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1 |
| Standard InChI Key | WLPJOHSPBBUIQG-LBPRGKRZSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Bis-N,N'-Boc-L-lysine methyl ester (CAS: 2483-48-9) is derived from the amino acid L-lysine through the protection of its α- and ε-amino groups with Boc moieties and the esterification of its carboxyl group with methanol. The resulting structure (Fig. 1) ensures stability during synthetic reactions while permitting controlled deprotection under acidic conditions.
Molecular Formula:
Molecular Weight: 360.4 g/mol
IUPAC Name: Methyl (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoate
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2483-48-9 | |
| PubChem CID | 11078906 | |
| Synonymous Identifiers | MFCD09952319, SCHEMBL5024804 |
The stereochemistry at the α-carbon (S-configuration) is preserved, ensuring compatibility with biological systems .
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis typically involves two sequential Boc-protection steps on L-lysine methyl ester hydrochloride:
-
Selective α-Amino Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
-
ε-Amino Protection: A second Bocylation step under controlled pH to avoid overprotection .
Early methods relied on copper ion complexation to shield the α-amino group, but this approach generated hazardous waste and required additional purification steps .
Advanced Buffer-Mediated Synthesis
A patent-pending method (CN112694420A) utilizes a sodium carbonate/sodium bicarbonate buffer system (pH 9–11) to selectively deprotonate the α-amino group of lysine methyl ester hydrochloride. This enables efficient Boc protection at the α-position without copper intermediates, achieving a 92% yield and reducing environmental impact .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Boc Anhydride Ratio | 1.0–1.1 equivalents |
| Temperature | 15–25°C |
| Buffer Composition | 0.01–0.03 M Na₂CO₃, 0.7–0.9 M NaHCO₃ |
This method minimizes byproducts such as N²,N⁶-di-Boc derivatives, which are challenging to separate .
Applications in Pharmaceutical and Peptide Chemistry
Peptide Synthesis
The compound’s dual Boc groups prevent undesired side reactions during SPPS, allowing sequential coupling of amino acids. The methyl ester enhances solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) .
Anticancer Drug Development
Bis-N,N'-Boc-L-lysine methyl ester is a precursor to Boc-lysinated betulonic acid (Boc-Lys-BOA), a promising agent against prostate cancer. In vitro studies demonstrate its efficacy in inhibiting LNCaP, PC-3, and DU-145 cell lines .
| Supplier | Purity | Price Range (1g) |
|---|---|---|
| EvitaChem | >95% | $150–$200 |
| Thermo Scientific | 98% | $92.22 |
Future Directions and Challenges
Green Chemistry Innovations
Efforts to replace Boc anhydride with less wasteful reagents (e.g., Boc-Oxyma) are underway, aiming to reduce the carbon footprint of peptide synthesis .
Scalability Limitations
Current buffer-mediated methods are optimal for lab-scale production but require adaptation for industrial-scale manufacturing. Continuous flow chemistry is being explored to address this gap .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume